3-(Aminomethyl)-2,6-difluorophenol

GABA aminotransferase competitive inhibition enzyme kinetics

3-(Aminomethyl)-2,6-difluorophenol (CAS 252664-91-8) is a fluorinated phenolic bioisostere of GABA with a pKa of ~7.1, designed for improved CNS penetration. It acts as a competitive, reversible GABA aminotransferase inhibitor (Ki = 6.3 mM) with no detectable activity at GABA(A), (B), or (C) receptors, ensuring clean, washout-reversible pharmacology. Unlike the 4-regioisomer (Ki = 11 mM) which introduces confounding GABA(C) antagonism, this 3-isomer offers 1.75-fold higher affinity and unambiguous target engagement. Ideal as a reference inhibitor, screening positive control, or starting scaffold for anticonvulsant lead generation requiring lipophilic carboxylic acid mimetics.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
Cat. No. B13155500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-2,6-difluorophenol
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CN)F)O)F
InChIInChI=1S/C7H7F2NO/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2,11H,3,10H2
InChIKeyARLSXSJLCYMMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-2,6-difluorophenol: Core Properties and Scientific Procurement Overview


3-(Aminomethyl)-2,6-difluorophenol (CAS 252664-91-8, C7H7F2NO, MW 159.13 g/mol) is a fluorinated phenolic bioisostere of the carboxylic acid moiety, designed as a lipophilic analogue of γ-aminobutyric acid (GABA) . The compound features a 2,6-difluorophenol core that lowers the phenol pKa to approximately 7.1, enabling partial ionization that mimics the carboxylate group of GABA while increasing lipophilicity for improved membrane permeability . First reported in 1999 by Qiu et al., the molecule serves as a competitive, reversible inhibitor of GABA aminotransferase (GABA-AT) and has been profiled alongside its 4-regioisomer in both enzyme inhibition and receptor pharmacology studies .

Why 3-(Aminomethyl)-2,6-difluorophenol Cannot Be Replaced by In-Class Analogues for GABA-AT Research


Regioisomeric substitution of the aminomethyl group between the 3- and 4-positions of the 2,6-difluorophenol scaffold produces compounds 6 and 7, respectively, with distinct pharmacological profiles that preclude interchangeable use. The 3-isomer (compound 6) demonstrates 1.75-fold higher affinity for GABA-AT (Ki = 6.3 mM vs 11 mM) while exhibiting no significant activity at GABA(A), GABA(B), or GABA(C) receptors . In contrast, the 4-isomer acts as a competitive antagonist at GABA(C) receptors (KB = 75.5 μM), introducing receptor-mediated confounding effects that compromise its utility as a selective GABA-AT tool . Furthermore, removal of the fluorine substituents (yielding 3-(aminomethyl)phenol) redirects biological activity toward dopaminergic systems rather than GABAergic targets, underscoring that both regio- and fluoro-chemistry are critical determinants of target engagement .

Quantitative Evidence for Selecting 3-(Aminomethyl)-2,6-difluorophenol Over Closest Analogs


Superior GABA-AT Inhibitory Potency of the 3-Regioisomer Over the 4-Regioisomer

In a direct head-to-head study using pig brain GABA-AT, 3-(aminomethyl)-2,6-difluorophenol (compound 6) demonstrated a competitive inhibition constant Ki of 6.3 ± 0.2 mM, compared to Ki = 11 ± 1 mM for the 4-regioisomer (compound 7), representing a 1.75-fold potency advantage . Under identical assay conditions (pH 8.5, 25°C, GABA substrate concentrations of 0.68, 1.7, and 3.5 mM with inhibitor concentrations of 0.0, 3.5, 5.8, and 8.2 mM), inhibition constants were derived from Dixon and Cornish-Bowden plots, confirming competitive behavior for both compounds . The Km for GABA under these conditions was 2.5 mM, indicating that both inhibitors bind with affinities comparable to the endogenous substrate .

GABA aminotransferase competitive inhibition enzyme kinetics bioisosteres

Absence of GABA Receptor Antagonist Activity for Cleaner GABA-AT Target Engagement

Parallel pharmacological profiling of both regioisomers across GABA(A), GABA(B), and GABA(C) receptor subtypes in Xenopus oocytes revealed that 3-(aminomethyl)-2,6-difluorophenol displays no significant antagonist or agonist activity at any of the three receptor classes . In contrast, 4-(aminomethyl)-2,6-difluorophenol acts as a competitive, somewhat selective antagonist at human p1 GABA(C) receptors, with a functional inhibition constant KB of 75.5 μM (95% CI: 75.2–75.8 μM) . The 4-isomer similarly exhibits little activity at α1β2γ2 GABA(A) and GABA(B) receptors, but its GABA(C) activity introduces a receptor-level confound absent from the 3-isomer's pharmacological profile .

GABA receptor selectivity off-target profiling electrophysiology pharmacological tool compounds

pKa Tuning for Carboxylic Acid Bioisosterism at Physiological pH

The 2,6-difluorophenol scaffold lowers the phenol pKa from 9.8 to approximately 7.1, as established by Stefanidis et al. and cited in Qiu et al. . Computational prediction for 3-(aminomethyl)-2,6-difluorophenol refines this to pKa ≈ 6.69 . In contrast, GABA's carboxylic acid moiety has a pKa of approximately 4.5, rendering it fully ionized at physiological pH and therefore poorly membrane-permeable . At pH 7.4, the target compound is approximately 16% unionized and 84% ionized, providing a balance between carboxylate-like anion character for target recognition and sufficient neutral fraction for passive membrane diffusion—a property not shared by the highly ionized GABA molecule .

pKa optimization carboxylic acid bioisostere ionization state blood-brain barrier permeability

Mechanistic Differentiation: Reversible Inhibitor vs Irreversible GABA-AT Inactivators

3-(Aminomethyl)-2,6-difluorophenol acts as a reversible, competitive inhibitor of GABA-AT with Ki = 6.3 mM, as confirmed by linear Dixon and Cornish-Bowden plots intersecting above the x-axis . This contrasts with the clinically used GABA-AT inhibitor vigabatrin (γ-vinyl GABA), which functions as a mechanism-based, irreversible inactivator requiring covalent modification of the enzyme's active-site lysine residue . Irreversible inhibition by vigabatrin necessitates de novo enzyme synthesis for recovery of GABA-AT activity, with a half-life of hours to days, whereas reversible inhibition by compound 6 allows rapid restoration of enzyme activity upon washout, enabling acute temporal control in experimental pharmacology .

reversible inhibition vigabatrin mechanism-based inactivation washout experiments

Regioisomer-Dependent Synthetic Complexity and Procurement Feasibility

Published synthetic routes reveal a substantial difference in synthetic accessibility between regioisomers: 3-(aminomethyl)-2,6-difluorophenol (6) requires an 8-step sequence from 2,6-difluorophenol involving nitration, methylation, hydrogenation, iodination, diazotization, cyanation, and borane reduction, achieving 78% yield in the final reductive step . In comparison, the 4-isomer (7) is accessible in only 4 steps (hydrogenation, Sandmeyer cyanation, and BH₃/THF reduction) with 71% yield in the final step, resulting in a substantially shorter and more economical route . This 2-fold difference in step count directly impacts commercial pricing, batch availability, and lead times for gram-scale orders.

chemical synthesis scale-up feasibility procurement lead time cost of goods

Recommended Application Scenarios for 3-(Aminomethyl)-2,6-difluorophenol Based on Quantitative Evidence


GABA-AT Inhibitor Screening and Lead Optimization in Anticonvulsant Drug Discovery

The 1.75-fold potency advantage of 3-(aminomethyl)-2,6-difluorophenol (Ki = 6.3 mM) over the 4-isomer (Ki = 11 mM) directly supports its use as a reference inhibitor or starting scaffold in GABA-AT screening cascades. Medicinal chemistry teams seeking bioisosteric GABA analogues with improved lipophilicity for CNS penetration can use this compound as a validated positive control whose competitive, reversible kinetics (confirmed by Dixon/Cornish-Bowden analysis at pH 8.5, 25°C) provide interpretable structure-activity relationship (SAR) readouts unconfounded by irreversible enzyme inactivation.

Selective Pharmacological Dissection of GABA-AT vs GABA Receptor Contributions

Researchers investigating the relative contributions of GABA-AT inhibition versus direct GABA receptor modulation to anticonvulsant efficacy should select 3-(aminomethyl)-2,6-difluorophenol precisely because it lacks detectable activity at GABA(A), GABA(B), and GABA(C) receptors . This clean selectivity profile contrasts with 4-(aminomethyl)-2,6-difluorophenol's GABA(C) antagonism (KB = 75.5 μM) , enabling unambiguous attribution of observed electrophysiological or behavioral effects to elevated synaptic GABA levels via enzyme inhibition rather than direct receptor engagement.

CNS Drug Design Programs Requiring Carboxylic Acid Bioisosteric Replacement

The 2,6-difluorophenol moiety's pKa of ~7.1 (predicted 6.69 for the aminomethyl derivative) positions 3-(aminomethyl)-2,6-difluorophenol as a validated fragment for carboxylic acid replacement in CNS-penetrant drug candidates. At pH 7.4, partial ionization (≈84% ionized) mimics the carboxylate recognition element while retaining a neutral fraction sufficient for passive blood-brain barrier permeation , addressing the central pharmacokinetic limitation that prevents GABA itself from entering the CNS and thereby providing a tangible advantage for anticonvulsant lead generation.

Acute Pharmacological Studies Requiring Reversible, Temporally Controlled GABA-AT Inhibition

Experimental protocols requiring acute, washout-reversible GABA-AT modulation—such as paired-pulse electrophysiology, ex vivo brain slice pharmacology, or time-resolved GABA measurements—benefit from the compound's reversible, competitive inhibition mechanism . Unlike vigabatrin, whose irreversible covalent modification of GABA-AT produces prolonged enzyme suppression requiring de novo protein synthesis for recovery , compound 6 permits rapid restoration of baseline enzyme activity upon washout, enabling within-preparation control experiments that increase statistical power and reduce animal usage.

Quote Request

Request a Quote for 3-(Aminomethyl)-2,6-difluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.